molecular formula C14H9FO5 B6406022 4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid CAS No. 1261949-27-2

4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid

Cat. No.: B6406022
CAS No.: 1261949-27-2
M. Wt: 276.22 g/mol
InChI Key: XDLZLYBMWWRQNT-UHFFFAOYSA-N
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Description

4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid is a complex organic compound characterized by its unique structure, which includes a fluorine atom and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound under palladium catalysis. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to introduce additional functional groups.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or aldehydes.

  • Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid can be used to study enzyme inhibition and receptor binding. Its fluorine atom can enhance the binding affinity to biological targets.

Industry: In the industrial sector, it can be used as a precursor for the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid exerts its effects depends on its molecular targets and pathways. For example, in drug development, it may interact with specific enzymes or receptors, leading to the inhibition or activation of biological processes. The fluorine atom can enhance the compound's binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • 4-(3-Carboxy-5-fluorophenyl)-3-hydroxybenzoic acid

  • 4-(3-Carboxy-5-fluorophenyl)-2-hydroxybenzoic acid

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the fluorine atom at the 5-position enhances its binding properties compared to similar compounds.

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Properties

IUPAC Name

4-(3-carboxy-5-fluorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO5/c15-10-4-8(3-9(5-10)13(17)18)7-1-2-11(14(19)20)12(16)6-7/h1-6,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLZLYBMWWRQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690894
Record name 5-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-27-2
Record name 5-Fluoro-3'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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